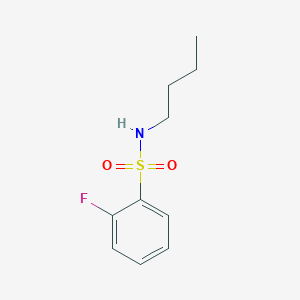

N-butyl-2-fluorobenzene-1-sulfonamide

Description

Historical Context and Evolution of Sulfonamide Chemistry

The journey of sulfonamides began in the early 20th century with the discovery of their antibacterial properties. nih.gov Prontosil, a sulfonamide-containing dye, was the first commercially available antibacterial agent, heralding a new era in medicine before the widespread availability of penicillin. nih.gov This discovery spurred the synthesis of thousands of sulfonamide derivatives, leading to drugs that were pivotal in treating various bacterial infections. nih.gov

Over the decades, the scope of sulfonamide chemistry has expanded far beyond its initial antibacterial applications. Researchers have successfully modified the basic sulfonamide scaffold to develop drugs for a wide range of conditions, including diuretics, antidiabetic agents, and anticonvulsants. This versatility has cemented the sulfonamide group as a privileged structure in drug discovery, continually adapted to meet new therapeutic challenges. nih.gov

Structural Significance of Fluorine and N-Butyl Moieties in Sulfonamide Derivatives

The specific functional groups attached to the sulfonamide core are critical in determining the molecule's properties and biological activity. In N-butyl-2-fluorobenzene-1-sulfonamide, the fluorine atom and the N-butyl group each play a significant role.

The introduction of fluorine into organic molecules is a widely used strategy in modern medicinal chemistry. mdpi.com The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's electronic properties, pKa, metabolic stability, and binding affinity to biological targets. mdpi.com In the context of sulfonamides, fluorination has been shown to enhance their inhibitory activity against various enzymes. For instance, fluorinated benzenesulfonamides have been investigated as potent inhibitors of carbonic anhydrases, a family of enzymes implicated in a range of diseases. nih.gov Furthermore, the substitution with fluorine can improve the metabolic stability of a compound, a crucial factor in drug development. mdpi.com

The N-butyl moiety , an alkyl chain, primarily influences the lipophilicity of the molecule. This property is critical for a compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Research on N-substituted sulfonamides has demonstrated that varying the alkyl substituent can modulate the compound's biological activity and selectivity. nih.gov For example, in a study on benzenesulfonamide (B165840) derivatives, the presence of an N-butyl group was a key feature in compounds investigated for their biological activities. researchgate.netnih.gov

Contemporary Research Paradigms and Scope for this compound

While specific research on this compound is limited, the broader research into functionally similar molecules provides a clear indication of its potential areas of interest.

One major area of contemporary research is the development of selective enzyme inhibitors. As mentioned, fluorinated benzenesulfonamides are being actively explored as inhibitors of carbonic anhydrases (CAs) . nih.gov Different CA isoforms are associated with various diseases, including glaucoma, edema, and some cancers. The specific substitution pattern on the benzene (B151609) ring and the nature of the N-substituent are crucial for achieving isoform selectivity. nih.govnih.gov Therefore, this compound represents a logical candidate for investigation within this paradigm.

Another emerging area is the study of small molecules that can modulate protein aggregation, a hallmark of several neurodegenerative diseases. Recent studies have shown that certain fluorinated benzenesulfonamides can inhibit the aggregation of amyloid-beta peptide, which is associated with Alzheimer's disease. nih.govresearchgate.net The structural features of this compound, combining a fluorinated aromatic ring with a lipophilic alkyl chain, make it a compound of interest for screening in this context.

Furthermore, the synthesis of novel sulfonamide derivatives remains an active field of research. New synthetic methodologies are continuously being developed to allow for more efficient and versatile production of these compounds. nih.gov The synthesis and characterization of molecules like this compound contribute to the expansion of chemical space and provide new building blocks for the creation of more complex and potentially bioactive molecules.

Data Tables

Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Fluorobenzenesulfonamide (B182581) | 30058-40-3 | C₆H₆FNO₂S | 175.18 | 162-166 |

| N-Butylbenzenesulfonamide | 3622-84-2 | C₁₀H₁₅NO₂S | 213.30 | Not Available |

| N-tert-Butyl-4-fluorobenzenesulfonamide | 29083-05-4 | C₁₀H₁₄FNO₂S | 231.29 | Not Available |

| N-Fluorobenzenesulfonimide | 133745-75-2 | C₁₂H₁₀FNO₄S₂ | 315.34 | 110 (dec.) |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comnih.govnih.govsigmaaldrich.comchemicalbook.com

Structure

3D Structure

Properties

CAS No. |

5491-22-5 |

|---|---|

Molecular Formula |

C10H14FNO2S |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-butyl-2-fluorobenzenesulfonamide |

InChI |

InChI=1S/C10H14FNO2S/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3 |

InChI Key |

KTLKHMUEDGZXFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC=C1F |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of N Butyl 2 Fluorobenzene 1 Sulfonamide

Reactions at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a key site for chemical modification, enabling the introduction of various functional groups.

N-Functionalization Reactions (e.g., Arylation, Alkylation, Sulfonylation)

The nitrogen atom of the sulfonamide is nucleophilic and can participate in several coupling reactions.

N-Alkylation: The N-H bond of the sulfonamide can be deprotonated by a base, and the resulting anion can be alkylated. Metal-ligand bifunctional catalysts, such as iridium and ruthenium complexes, have been developed for the N-alkylation of sulfonamides using alcohols as alkylating agents. rsc.orgnih.gov For instance, an iridium complex, [Cp*Ir(biimH₂)(H₂O)][OTf]₂, effectively catalyzes the reaction in water. rsc.org This approach offers a green alternative to traditional methods using alkyl halides. The reaction of N-butyl-2-fluorobenzene-1-sulfonamide with various alcohols in the presence of a suitable catalyst can yield a range of N,N-disubstituted sulfonamides.

N-Arylation: The Chan-Evans-Lam (CEL) reaction provides a powerful method for N-arylation. rsc.org This copper-catalyzed cross-coupling reaction typically uses arylboronic acids as the arylating agent. organic-chemistry.orgresearchgate.net Studies on aminobenzenesulfonamides have shown that reaction conditions, including the copper source, base, and solvent, can be tuned to achieve chemoselective N-arylation on either the amino or the sulfonamide nitrogen. rsc.org For this compound, this transformation would yield tertiary sulfonamides, which are valuable structures in medicinal chemistry. The use of water as a solvent under ligand-free and aerobic conditions presents an environmentally friendly option. organic-chemistry.org

N-Sulfonylation: Further functionalization at the nitrogen can be achieved through sulfonylation, reacting the sulfonamide with a sulfonyl chloride in the presence of a base. This results in the formation of a di-sulfonated product, which can be useful in creating more complex molecular architectures.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohol, [Cp*Ir(biimH₂)(H₂O)][OTf]₂ (1 mol%), Cs₂CO₃ (0.1 equiv.), Water, Microwave | N-alkyl-N-butyl-2-fluorobenzene-1-sulfonamide | rsc.org |

| N-Arylation | Arylboronic acid, Cu(OAc)₂·H₂O, K₂CO₃, Water, Reflux | N-aryl-N-butyl-2-fluorobenzene-1-sulfonamide | organic-chemistry.org |

| N-Arylation (Chan-Evans-Lam) | Arylboronic acid, Copper catalyst, Base, Solvent, Room Temperature | N-aryl-N-butyl-2-fluorobenzene-1-sulfonamide | rsc.org |

Derivatization to Sulfonyl Fluorides and Related Species

Sulfonamides can be converted into sulfonyl fluorides, which are valuable chemical probes and synthetic intermediates due to their unique stability and reactivity. researchgate.netnih.gov A one-pot method involves the activation of the sulfonamide with a pyrylium (B1242799) salt (Pyry-BF₄) and magnesium chloride (MgCl₂) to form an in-situ sulfonyl chloride intermediate. researchgate.netd-nb.info This intermediate is then converted to the more stable sulfonyl fluoride (B91410) by the addition of a fluoride source like potassium fluoride (KF). researchgate.netd-nb.info This process is chemoselective and tolerates various functional groups, making it suitable for late-stage functionalization. rsc.org

The reaction conditions are typically mild, proceeding at temperatures around 60°C in a solvent like acetonitrile. d-nb.info This transformation is significant as sulfonyl fluorides are precursors to other important sulfur(VI) compounds.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Aryl/Alkyl Sulfonamide | Pyry-BF₄ (1.5 equiv.), MgCl₂ (1.5 equiv.), KF (6.0 equiv.), MeCN, 60°C, 2h; then H₂O, 25°C, 1h | Aryl/Alkyl Sulfonyl Fluoride | researchgate.netd-nb.info |

Reactivity of the Fluorinated Aromatic Ring

The 2-fluoro and sulfonamide substituents dictate the reactivity of the benzene (B151609) ring, making it susceptible to substitution and functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying the aromatic ring of this compound. wikipedia.org The electron-withdrawing sulfonamide group (-SO₂NHBu) activates the ring towards nucleophilic attack, particularly at the ortho and para positions. masterorganicchemistry.comyoutube.com The fluorine atom at the C2 position is an excellent leaving group in SₙAr reactions, often showing higher reactivity than other halogens. masterorganicchemistry.comyoutube.com

In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequent expulsion of the fluoride ion restores the aromaticity and yields the substituted product. A wide variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the fluorine atom. nih.govsci-hub.se For example, reaction with cyclopropanol (B106826) in the presence of a base like Cs₂CO₃ can introduce a cyclopropoxy group onto the aromatic ring. sci-hub.se

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Cyclopropanol | Cs₂CO₃, DMF, 75°C | N-butyl-2-(cyclopropyloxy)benzene-1-sulfonamide | sci-hub.se |

| Amines (e.g., pyrazole, anilines) | Organic Photoredox Catalyst, Light Irradiation, DCE/TFE solvent | 2-(Amino)-N-butylbenzene-1-sulfonamide derivatives | nih.gov |

| Diethyl 2-fluoromalonate | Sodium hydride, DMF | Diethyl 2-(2-(N-butylsulfamoyl)phenyl)-2-fluoromalonate | researchgate.net |

C-H Functionalization Strategies

Directed ortho-lithiation (DoM) is a powerful strategy for C-H functionalization. harvard.edu The sulfonamide group can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium or t-butyllithium to deprotonate a specific ortho C-H bond. researchgate.netnih.gov In this compound, the most acidic proton is at the C6 position, ortho to the sulfonamide group. However, the fluorine at C2 could also influence the regioselectivity. Studies on fluorinated benzenes show that lithiation often occurs at the most acidic position, which can be adjacent to a fluorine atom. psu.edu

Once the ortho-lithiated species is formed, it can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of substituents at the C6 position. This method provides a regioselective route to polysubstituted aromatic compounds that might be difficult to access through other means. acs.org

Structural Elucidation and Spectroscopic Characterization

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a fundamental computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For N-butyl-2-fluorobenzene-1-sulfonamide, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). This process minimizes the total electronic energy of the molecule, providing key structural parameters.

Table 1: Predicted Geometric Parameters for this compound (Hypothetical Data) This table presents hypothetical data that would be generated from DFT calculations.

| Parameter | Value |

|---|---|

| S-N Bond Length (Å) | 1.65 |

| S-O Bond Length (Å) | 1.45 |

| C-F Bond Length (Å) | 1.36 |

| N-S-C Dihedral Angle (°) | 75 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. fapesp.brscbt.comchemscene.comresearchgate.netnist.gov

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the benzene (B151609) ring and the oxygen atoms of the sulfonamide group. Conversely, the LUMO is expected to be distributed over the electrophilic centers. A smaller HOMO-LUMO gap would suggest higher reactivity. fapesp.brscbt.comchemscene.comresearchgate.netnist.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data) This table presents hypothetical data that would be generated from FMO analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.2 |

| LUMO | -1.5 |

Molecular Electrostatic Potential (MEP) and Fukui Function Studies

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the oxygen atoms of the sulfonamide group and the fluorine atom would be expected to show negative potential, while the hydrogen atoms of the amine and butyl groups would exhibit positive potential.

The Fukui function is another reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point in the molecule upon the addition or removal of an electron. It helps to pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks with greater precision.

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. By identifying bond critical points (BCPs), QTAIM can elucidate the nature of both covalent and non-covalent interactions, such as hydrogen bonds and van der Waals forces. This analysis would be crucial in understanding the intramolecular interactions that stabilize the conformation of this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-butylbenzenesulfonamide |

| N-tert-butylbenzenesulfonamide |

| N-ethyl-2-fluorobenzene-1-sulfonamide |

Exploratory Non Clinical Applications and Biological Target Interactions

Investigational Roles in Enzyme Inhibition

There is no documented research to suggest that N-butyl-2-fluorobenzene-1-sulfonamide has been evaluated as an inhibitor of carbonic anhydrase or acetolactate synthase in non-clinical models.

Carbonic Anhydrase (CA) Inhibition Studies (Non-Clinical Models)

No studies were found that assessed the inhibitory activity of this compound against any of the carbonic anhydrase (CA) isoforms. While the sulfonamide moiety is a well-known zinc-binding group characteristic of many CA inhibitors, specific inhibition data (such as IC₅₀ or Kᵢ values) for the this compound derivative are not available in published literature.

Acetolactate Synthase (ALS) Enzyme Interactions (Non-Clinical Models)

Similarly, no research has been published detailing any interaction between this compound and the acetolactate synthase (ALS) enzyme. This enzyme is a known target for a different class of sulfonamides, the sulfonylureas, which are primarily used as herbicides. However, no such investigational role has been reported for this compound.

Receptor Interaction Studies (Non-Clinical Models)

Literature searches did not yield any studies on the modulatory effects of this compound on angiotensin II or endothelin receptors.

Angiotensin II Receptor Subtype (AT1, AT2) Modulation

There is no evidence to indicate that this compound has been investigated as a modulator of either the AT1 or AT2 subtype of the angiotensin II receptor.

Endothelin Subtype A (ETA) Receptor Antagonism

No data are available to support any antagonistic or modulatory activity of this compound at the endothelin A (ETA) receptor.

Modulatory Effects on Biological Processes (Non-Clinical Models)

In the absence of any primary research on its interactions with specific enzymes or receptors, there is no information available regarding the broader modulatory effects of this compound on any biological processes in non-clinical models.

Fatty Acid-Binding Protein 4 (FABP4) Inhibition

Fatty Acid-Binding Protein 4 (FABP4), predominantly expressed in adipocytes and macrophages, is a key regulator of fatty acid storage, lipolysis, and inflammation. nih.gov Its role in metabolic syndrome, type 2 diabetes, and atherosclerosis has made it an attractive target for small molecule inhibitors. nih.govnih.gov While direct studies on this compound are not extensively documented in publicly available research, the broader class of sulfonamide derivatives has been investigated for FABP4 inhibition.

Research into naphthalene-1-sulfonamide (B86908) derivatives, which share the sulfonamide core structure, has identified them as novel inhibitors of FABP4. nih.gov Notably, the substitution pattern on the aromatic ring, including the position of halogen atoms like fluorine, has been shown to significantly influence inhibitory activity. This suggests that the 2-fluoro substitution on the benzenesulfonamide (B165840) scaffold of this compound could be a critical determinant of its binding affinity and selectivity for FABP4. The development of potent and selective FABP4 inhibitors is a significant area of interest for managing metabolic and inflammatory diseases. nih.govnih.gov

Small molecule inhibitors, such as the widely studied BMS309403, have demonstrated the therapeutic potential of targeting FABP4. nih.gov These inhibitors typically interact with the fatty acid-binding pocket within the protein. elsevierpure.com The exploration of various chemical scaffolds, including aromatic sulfonamides, continues to be a strategy in the discovery of new FABP4 inhibitors with improved pharmacological profiles. nih.gov

| Compound Class | Target | Significance of Inhibition |

| Aromatic Sulfonamides | FABP4 | Potential therapeutic for metabolic syndrome, type 2 diabetes, and atherosclerosis. |

| Naphthalene-1-sulfonamide derivatives | FABP4 | Novel class of inhibitors with activity dependent on substitution patterns. nih.gov |

| BMS309403 | FABP4 | A potent and selective inhibitor used in in-vitro and in-vivo models. nih.gov |

Influence on Coagulation Parameters (e.g., Antithrombin III Activity)

Currently, there is a lack of available scientific literature detailing specific investigations into the direct effects of this compound on coagulation parameters, including any potential interactions with Antithrombin III.

Contributions to Agrochemical Research

The structural features of this compound suggest potential applications in the agrochemical sector, an area where benzenesulfonamide derivatives have been explored for various activities.

The non-fluorinated analog, N-Butylbenzenesulfonamide, has been identified as an antifungal antibiotic produced by certain bacteria, demonstrating activity against various phytopathogenic fungi. This finding suggests that the core N-butylbenzenesulfonamide structure possesses inherent antifungal properties. The introduction of a fluorine atom, a common strategy in agrochemical design to enhance efficacy and metabolic stability, could potentially modulate this activity in this compound.

The following table summarizes the antifungal activity of the related compound, N-Butylbenzenesulfonamide, against several plant pathogens.

| Pathogen | ED50 (μg/mL) |

| Pythium ultimum | 73 |

| Phytophthora capsici | 41 |

| Rhizoctonia solani | 33 |

| Botrytis cinerea | 101 |

| Data for N-Butylbenzenesulfonamide, the non-fluorinated analog. |

Sulfonamides as a class are known to influence plant growth and development. nih.gov They can act as inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate biosynthesis in plants. nih.gov Folate is essential for the synthesis of nucleic acids and certain amino acids, and its deficiency can lead to inhibited growth. It is plausible that this compound could exert plant growth regulatory effects through this mechanism.

Studies on other compounds have shown that N'-[2-(5,6-dimethylbenzothiazlyl)]-N-furfuryloxamide can completely inhibit the radicle growth of certain seedlings at specific concentrations. chemicalbook.com This highlights the potential for molecules with related structures to act as potent plant growth inhibitors.

Applications as Chemical Probes and Materials Precursors

The unique structure of this compound, particularly the presence of a fluorine atom, makes it a candidate for development into specialized chemical tools for research.

The fluorine-18 (B77423) (¹⁸F) isotope is a widely used radionuclide for Positron Emission Tomography (PET) imaging due to its favorable decay characteristics. The synthesis of ¹⁸F-labeled molecules allows for the non-invasive visualization and quantification of biological processes in vivo. The presence of a fluorine atom in this compound makes it a direct precursor for the synthesis of an ¹⁸F-labeled version, [¹⁸F]this compound.

While the radiolabeling of this specific compound is not detailed in current literature, the synthesis of other ¹⁸F-labeled imaging agents based on complex molecular scaffolds is a well-established field. elsevierpure.com For instance, the synthesis of ¹⁸F-labeled 2-nitroimidazoyl oximes has been described for potential use as hypoxia tumor imaging agents. elsevierpure.com Should this compound demonstrate high affinity and selectivity for a biological target of interest, such as FABP4, its development as a PET radiotracer would be a logical progression for in vivo studies.

Utility in Power Storage Chemical Preparations

Information regarding the use of this compound in power storage chemical preparations is not available in the current body of scientific literature. Research and development in the field of energy storage have explored various sulfonamide-based compounds for their potential as electrolyte solvents or additives in lithium-ion and other battery technologies. However, specific studies detailing the investigation or application of this compound for this purpose have not been identified.

Detailed Research Findings

No research findings detailing the use of this compound in power storage are currently available.

Data Tables

Due to the absence of research in this area, no data tables on the performance or properties of this compound in power storage applications can be generated.

Future Research Directions and Emerging Opportunities

Innovation in Synthetic Methodologies and Scalability

The traditional synthesis of N-substituted sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. sci-hub.se For N-butyl-2-fluorobenzene-1-sulfonamide, this would conventionally involve the reaction of 2-fluorobenzenesulfonyl chloride with n-butylamine. While effective at a lab scale, this method often contends with challenges related to the use of hazardous reagents and solvents. researchgate.net

Future research is anticipated to focus on the development of more efficient and scalable synthetic routes. Innovations in this area may include:

Catalytic N-Alkylation: Recent advancements have seen the rise of transition metal-catalyzed N-alkylation of sulfonamides using alcohols as green alkylating agents. organic-chemistry.orgacs.orgacs.org A manganese-catalyzed approach, for instance, has demonstrated excellent yields for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with primary alcohols. acs.org Adapting such a "borrowing hydrogen" methodology could enable the synthesis of this compound from 2-fluorobenzenesulfonamide (B182581) and n-butanol, with water as the only byproduct, thereby enhancing the environmental profile of the synthesis. acs.org

Flow Chemistry: The application of continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. acs.org A flow process for the synthesis of this compound could allow for precise control over reaction parameters, leading to higher purity and yield while minimizing waste. acs.org

One-Pot Syntheses: The development of one-pot procedures that combine multiple synthetic steps without the isolation of intermediates can significantly improve efficiency. researchgate.net Research into a one-pot synthesis starting from more readily available precursors than 2-fluorobenzenesulfonyl chloride would be a significant step forward.

The scalability of these innovative methods will be a critical factor for the potential industrial application of this compound. The development of robust, high-yield, and cost-effective scalable syntheses is paramount.

Advanced Spectroscopic and Computational Integration for Structure-Function Elucidation

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its interactions with biological targets and for designing new applications. The integration of advanced spectroscopic techniques with computational modeling will be instrumental in this endeavor.

Spectroscopic Characterization:

Standard spectroscopic methods will form the baseline for characterization. Based on analogous structures, the following spectral data can be anticipated:

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the butyl chain protons and the aromatic protons of the fluorobenzene (B45895) ring. The coupling patterns of the aromatic protons will be indicative of the 2-fluoro substitution. |

| ¹³C NMR | Resonances for the four distinct carbon atoms of the butyl group and the six carbons of the fluorinated aromatic ring. The carbon bearing the fluorine atom will exhibit a characteristic large C-F coupling constant. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring. acs.org |

| FT-IR | Characteristic absorption bands for the N-H stretching, S=O stretching (asymmetric and symmetric), and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns that can help confirm the structure. |

Computational Modeling:

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. nih.gov For this compound, DFT calculations can be employed to:

Predict Molecular Geometry: Determine the most stable conformation of the molecule, including the orientation of the butyl chain relative to the sulfonamide group.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can provide insights into the molecule's reactivity and potential interaction sites. researchgate.net

Calculate Spectroscopic Parameters: Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra. nih.gov

Elucidate Structure-Activity Relationships (SAR): By creating and analyzing computational models of related analogues, it is possible to build SAR models that correlate structural features with predicted biological activity. acs.org

The synergy between experimental spectroscopic data and computational predictions will provide a comprehensive understanding of the structure-function relationships of this compound.

Discovery of Novel Non-Clinical Biological Targets and Mechanisms

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. sci-hub.seopenaccesspub.org The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. nih.gov

Future research should focus on screening this compound against a diverse range of biological targets to uncover novel therapeutic applications. Potential areas of investigation include:

Enzyme Inhibition: Many sulfonamides exert their biological effects by inhibiting specific enzymes. nih.gov For instance, fluorinated benzenesulfonamides have been investigated as inhibitors of carbonic anhydrases, some of which are implicated in cancer. nih.gov Screening against various enzyme classes, such as proteases, kinases, and phosphatases, could reveal unexpected inhibitory activities.

Anticancer Activity: The sulfonamide scaffold is present in several anticancer drugs. semanticscholar.org The potential of this compound to inhibit cancer cell proliferation or induce apoptosis should be investigated in various cancer cell lines. Molecular docking studies could be used to predict its binding affinity to known anticancer targets. nih.gov

Antimicrobial Properties: While the classic sulfa drugs target dihydropteroate (B1496061) synthase in bacteria, novel sulfonamides may exhibit different mechanisms of action. pexacy.comnih.gov The compound should be tested against a panel of pathogenic bacteria and fungi.

Neurological Applications: Some sulfonamides have shown activity against neurological targets. openaccesspub.org Given that fluorinated compounds can exhibit altered blood-brain barrier permeability, exploring the potential of this compound in models of neurological disorders could be a fruitful avenue of research.

Modulation of Protein-Protein Interactions: The disruption of protein-protein interactions is an emerging strategy in drug discovery. The unique structural features of this compound may enable it to bind to and disrupt such interactions.

Elucidating the mechanism of action for any observed biological activity will be crucial. This will involve techniques such as target identification using chemical probes and cellular thermal shift assays. sci-hub.se

Exploration of Sustainable Chemical Syntheses and Applications

The principles of green chemistry are increasingly being integrated into chemical research and manufacturing to minimize environmental impact. sci-hub.se The future development of this compound should prioritize sustainability.

Sustainable Synthesis:

Aqueous Synthesis: The use of water as a solvent is highly desirable from a green chemistry perspective. researchgate.net Methodologies for sulfonamide synthesis in aqueous media have been developed and could be adapted for this compound. rsc.orgnih.gov

Catalyst-Free Reactions: The development of catalyst-free synthetic methods, for example, using neutral alumina (B75360) as a reusable dehydrating agent in condensation reactions, can further enhance the sustainability of the process. rsc.org

Use of Renewable Feedstocks: While likely a long-term goal, research into sourcing starting materials from renewable feedstocks would represent a significant advance in the sustainable production of this and other sulfonamides.

Sustainable Applications:

Beyond medicinal applications, the unique properties of this compound may lend themselves to applications in materials science and agrochemicals. colab.ws For example, fluorinated compounds are known for their unique surface properties and thermal stability. Investigations into its potential use in polymers, coatings, or as a functional fluid could reveal novel, non-pharmaceutical applications. In the agrochemical sector, sulfonamides are used as herbicides, and the introduction of fluorine could lead to new compounds with improved efficacy or a more favorable environmental profile. openaccesspub.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-butyl-2-fluorobenzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of a fluorinated benzene precursor with a butylamine derivative. For fluorinated aromatic systems, electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) can introduce fluorine atoms regioselectively . Sulfonamide formation may proceed via nucleophilic substitution of a sulfonyl chloride intermediate with n-butylamine under inert conditions (e.g., dry THF, 0–5°C). Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the presence of the fluorobenzene ring (e.g., chemical shifts near -110 ppm for ortho-fluorine) and butyl chain integration. NMR helps verify sulfonamide bond formation (C-SO-N signals at ~45–55 ppm) .

- FT-IR : Key peaks include S=O stretching (1350–1150 cm) and N-H bending (3300–3200 cm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]) with isotopic patterns matching the fluorine and sulfur content .

Advanced Research Questions

Q. How can computational methods resolve contradictions in electronic structure predictions for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effects of the fluorine and sulfonamide groups. For example, Mulliken charge analysis reveals charge distribution at the sulfonamide nitrogen, explaining its nucleophilic reactivity. Comparative studies with non-fluorinated analogs highlight fluorine’s inductive effects on aromatic ring polarization, which may contradict experimental Hammett parameters if steric effects dominate .

Q. What strategies mitigate solvent interference in catalytic applications of this compound?

- Methodological Answer : Ionic liquids (e.g., imidazolium salts) are recommended as non-volatile solvents for reactions involving sulfonamides. Their low vapor pressure minimizes side reactions (e.g., hydrolysis) and enhances catalyst recovery. For example, [BMIM][PF] improves yields in Pd-catalyzed coupling reactions by stabilizing intermediates through hydrogen bonding with the sulfonamide group .

Q. How can crystallographic data resolve ambiguities in structural assignments from NMR spectra?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond-length and angle data. For instance, SCXRD of a related compound, N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide, confirmed dihedral angles between the fluorobenzene and sulfonamide planes (e.g., 87.3°), resolving NMR-based ambiguities in conformational analysis . Data collection at low temperature (100 K) reduces thermal motion artifacts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability measurements for this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) typically shows decomposition onset at ~220°C. Discrepancies may arise from impurities or hydration. Parallel differential scanning calorimetry (DSC) can detect melting points (e.g., 178–183°C for analogous sulfonamides ). For conflicting data, recrystallization from anhydrous ethanol and Karl Fischer titration to confirm moisture content (<0.1% w/w) is advised .

Q. Why do fluorinated sulfonamides exhibit variable reactivity in nucleophilic substitution reactions?

- Methodological Answer : Steric hindrance from the butyl group and electronic effects of the fluorine substituent influence reactivity. For example, in SNAr reactions, the ortho-fluorine deactivates the ring, reducing reactivity unless strong electron-withdrawing groups (e.g., NO) are present. Kinetic studies (e.g., pseudo-first-order rate constants) under varying pH (7–10) and temperature (25–60°C) can isolate these effects .

Methodological Innovations

Q. What advanced techniques enable real-time monitoring of sulfonamide synthesis?

- Methodological Answer : In-situ FT-IR or Raman spectroscopy tracks intermediate formation (e.g., sulfonyl chloride). Flow chemistry systems with microreactors enhance heat/mass transfer, reducing side products. For example, a continuous-flow setup at 50°C with residence time <10 minutes improves yield by 15% compared to batch methods .

Q. How can machine learning optimize reaction conditions for this compound derivatives?

- Methodological Answer : Neural networks trained on datasets of sulfonamide syntheses (e.g., solvent polarity, temperature, catalyst loading) predict optimal conditions. Input features include Hammett constants for substituents and solvent dielectric constants. Validation via leave-one-out cross-correlation (LOOCC) ensures model robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.